Humosine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Humosine A is a novel alkaloid isolated from the tubers of Corydalis humosa Migo. It has a molecular formula of C20H19O6N and a molecular weight of 369.38. This compound has been found to exhibit convulsant activity in experimental animals .
Preparation Methods
Humosine A is typically extracted from the tubers of Corydalis humosa Migo. The extraction process involves several steps, including solvent extraction, purification, and crystallization. The compound can also be synthesized through a series of chemical reactions, although detailed synthetic routes and industrial production methods are not widely documented .
Chemical Reactions Analysis
Humosine A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Humosine A has several scientific research applications:
Chemistry: It is used as a model compound for studying the structure and reactivity of alkaloids.
Biology: It is used to study the effects of alkaloids on biological systems, particularly its convulsant activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its convulsant activity poses a challenge.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Humosine A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems in the brain, leading to convulsant activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Humosine A is similar to other alkaloids isolated from Corydalis species, such as protopine, L-tetrahydrocoptisine, and bicuculline. it is unique in its specific molecular structure and convulsant activity. These similarities and differences highlight the diversity and complexity of alkaloids in the Corydalis genus .
Properties
CAS No. |
11014-02-1 |
---|---|
Molecular Formula |
C20H19NO6 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(6S,8R)-6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6,8-dihydrofuro[3,4-g][1,3]benzodioxol-8-ol |
InChI |
InChI=1S/C20H19NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18,20,22H,4-5,8-9H2,1H3/t17-,18-,20+/m0/s1 |
InChI Key |
YMHFBUOKLSWOQF-CMKODMSKSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@H]1[C@@H]4C5=C([C@@H](O4)O)C6=C(C=C5)OCO6)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C(O4)O)C6=C(C=C5)OCO6)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.